molecular formula C9H9NO2 B101151 1-Phenyl-2-nitropropene CAS No. 18315-84-9

1-Phenyl-2-nitropropene

Cat. No.: B101151
CAS No.: 18315-84-9
M. Wt: 163.17 g/mol
InChI Key: WGSVFWFSJDAYBM-BQYQJAHWSA-N
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Description

1-Phenyl-2-nitropropene, commonly known as phenyl-2-nitropropene, is a chemical compound with the molecular formula C₉H₉NO₂. It is a light-yellow crystalline solid with a distinct smell. This compound is part of the aromatic group of compounds and is widely used in various fields, including pharmaceuticals and organic synthesis .

Future Directions

1-Phenyl-2-nitropropene has potential applications in pharmaceutical synthesis, herbicidal properties, and antibacterial activities . It plays a significant role in the production of certain medications such as Adderall . It can also be utilized in the formulation of herbicides to control unwanted plant growth and weeds . Its future directions could include further exploration of these applications and continued study of its properties and potential uses .

Biochemical Analysis

Biochemical Properties

1-Phenyl-2-nitropropene is a stable compound with both aromatic and alkyl substituents that can act as a Michael acceptor, making it useful in organic synthesis and medicinal chemistry . One of the significant properties of this compound is its ability to act as a Michael acceptor, which means it can react with various nucleophiles such as alcohols, amines, and thiols to form new carbon-nitrogen bonds .

Cellular Effects

The cellular effects of this compound are still being studied. It has shown potential as an anti-tumor agent and bactericide, with greater activity against Gram-positive bacteria compared to Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity due to the electron-rich nature of the double bond, which is polarized by the adjacent electron-withdrawing nitro group . This allows it to react with various nucleophiles to form new carbon-nitrogen bonds .

Temporal Effects in Laboratory Settings

This compound is a stable compound at room temperature and pressure, provided it is protected from oxygen . At higher temperatures, it is not very stable and degrades with time .

Dosage Effects in Animal Models

The median lethal dose (LD50) for oral exposure in rats is reported to be greater than 500 mg/kg, while in mice it is greater than 1176 mg/kg . These values indicate the dosage at which 50% of the tested animals would experience lethality .

Metabolic Pathways

It is known that it can be reduced to phenylacetone (P2P), a precursor in the synthesis of methamphetamine .

Preparation Methods

1-Phenyl-2-nitropropene is typically synthesized through the Henry reaction, which involves the condensation of benzaldehyde with nitroethane in the presence of a basic catalyst such as n-butylamine . The reaction conditions include:

Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the compound.

Comparison with Similar Compounds

1-Phenyl-2-nitropropene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile reactivity and its role as a key intermediate in the synthesis of various pharmaceuticals and organic compounds.

Properties

IUPAC Name

[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSVFWFSJDAYBM-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336391
Record name [(1E)-2-Nitroprop-1-en-1-yl]benzene
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

705-60-2, 18315-84-9
Record name 1-Phenyl-2-nitropropene
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Record name (2-Nitropropenyl)benzene, (E)
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Record name 1-Phenyl-2-nitropropene
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Record name [(1E)-2-Nitroprop-1-en-1-yl]benzene
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Record name 1-(2-Nitropropenyl)-benzene
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Record name 1-PHENYL-2-NITROPROPENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is the significance of the isotopic analysis of 1-phenyl-2-nitropropene?

A: Isotopic analysis, particularly using δ(13)C and δ(2)H values, can be used to trace the origin of this compound. [] This is particularly relevant in forensic investigations, as the isotopic signature of the compound can be linked back to specific precursors and synthesis methods. For example, this compound synthesized from benzaldehyde with a distinctly positive δ(2)H value will retain this signature, differentiating it from those produced using alternative routes. []

Q2: How can High-Performance Liquid Chromatography (HPLC) be utilized in the analysis of this compound?

A: HPLC offers a rapid and sensitive method for both quantifying this compound and identifying related substances within a sample. [] This is achieved through separating the mixture components using a polystyrene-divinylbenzene (PS-DVB) column and detecting them with UV light at specific wavelengths. [] This method allows researchers to assess the purity of synthesized this compound and to monitor its stability in solutions like acetonitrile. []

Q3: Can you explain the stereochemistry involved in the reaction of N-alkylhydroxylamines with this compound?

A: N-Alkylhydroxylamines demonstrate a stereospecific cis addition to this compound. [] This means that both the N-alkylhydroxylamine and the nitro group end up on the same side of the newly formed carbon-carbon single bond. This selectivity suggests a concerted addition mechanism, contrasting with the lack of diastereoselectivity observed with O-alkylhydroxylamines. []

Q4: What spectroscopic techniques are valuable for studying this compound and what insights do they provide?

A: Multiple spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR, have been used to characterize this compound. [, ] These methods provide valuable information regarding the compound's vibrational frequencies, electronic transitions, and nuclear environments, respectively. When combined with quantum computational calculations, these spectroscopic data can be used to confirm the structure, identify functional groups, and understand the electronic properties of this compound. [, ]

Q5: How does this compound behave under reducing conditions with a low-valent ruthenium catalyst?

A: In the presence of a low-valent ruthenium catalyst, this compound undergoes simultaneous reduction of both the nitro group and the carbon-carbon double bond. [] This highlights the versatility of this compound as a starting material for synthesizing various nitrogen-containing compounds, showcasing its potential in organic synthesis.

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